
Zedoalactone B
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Overview
Description
Zedoalactone B is a natural product found in Curcuma phaeocaulis, Curcuma zedoaria, and Curcuma aeruginosa with data available.
Q & A
Basic Research Questions
Q. What experimental methods are recommended for isolating Zedoalactone B from natural sources like Curcuma aeruginosa?
- Methodology :
- Use sequential solvent extraction (e.g., ethyl acetate for medium-polarity compounds like sesquiterpenoids) followed by chromatographic techniques (e.g., silica gel column chromatography, preparative TLC) for purification .
- Validate purity via HPLC or UPLC-Q-TOF-MS/MS, as demonstrated in studies analyzing Curcumae Rhizoma extracts .
- Structural confirmation requires NMR (¹H, ¹³C) and comparison with published spectral data .
Q. What pharmacological activities have been experimentally validated for this compound?
- Key Findings :
- Anti-inflammatory activity : Inhibits NO production in LPS-induced RAW 246.7 macrophages with an IC50 of 1.3 μM, outperforming positive controls like hydrocortisone (IC50 = 43.8 μM) .
- Metabolic relevance : Identified as a critical metabolite in C. caesia extracts, contributing to antioxidant and antidiabetic activities via PLS modeling (VIP score = 4.86) .
Q. How should researchers design initial dose-response experiments for this compound?
- Methodology :
- Use a concentration range spanning 0.1–50 μM, based on its IC50 values in anti-inflammatory assays .
- Include controls like indomethacin and hydrocortisone to benchmark efficacy .
- Employ triplicate measurements and statistical validation (e.g., ANOVA with post-hoc tests) to ensure reproducibility .
Advanced Research Questions
Q. How can contradictory data on this compound’s IC50 values across studies be reconciled?
- Analysis Framework :
- Compare experimental models (e.g., cell lines, inflammation inducers like LPS vs. TNF-α) that may influence compound efficacy .
- Assess purity and structural confirmation methods: Impurities or isomers (e.g., zedoalactone F isomers) may skew results .
- Standardize protocols for NO detection (e.g., Griess assay) and cell viability controls (e.g., MTT assay) to minimize variability .
Q. What advanced techniques are used to elucidate this compound’s role in metabolic pathways?
- Methodology :
- Apply ¹H NMR-based metabolomics coupled with multivariate analysis (e.g., PLS regression) to identify its contribution to bioactivity clusters .
- Use isotopic labeling (e.g., ¹³C-glucose tracing) to track its biosynthesis in plant tissues or metabolic fate in mammalian systems .
Q. How can researchers investigate synergistic effects between this compound and other sesquiterpenoids?
- Experimental Design :
- Combine this compound with structurally related compounds (e.g., zedoalactone A or curcumol) in fixed-ratio mixtures (e.g., 1:1, 1:2).
- Analyze interactions using the Combination Index (CI) method via CompuSyn software to quantify synergism/antagonism .
- Validate findings in in vivo models (e.g., murine inflammation) to assess translational relevance .
Q. Methodological Best Practices
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Data Reporting :
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Critical Analysis :
Properties
Molecular Formula |
C15H20O5 |
---|---|
Molecular Weight |
280.32 g/mol |
IUPAC Name |
(5R,5aR,8S,8aR)-5,5a,8-trihydroxy-1,5,8-trimethyl-6,7,8a,9-tetrahydroazuleno[6,5-b]furan-2-one |
InChI |
InChI=1S/C15H20O5/c1-8-9-6-11-13(2,17)4-5-15(11,19)14(3,18)7-10(9)20-12(8)16/h7,11,17-19H,4-6H2,1-3H3/t11-,13+,14-,15-/m1/s1 |
InChI Key |
HPNXJLIPUVXDNH-FAAHXZRKSA-N |
Isomeric SMILES |
CC1=C2C[C@@H]3[C@@](CC[C@@]3([C@](C=C2OC1=O)(C)O)O)(C)O |
Canonical SMILES |
CC1=C2CC3C(CCC3(C(C=C2OC1=O)(C)O)O)(C)O |
Origin of Product |
United States |
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